2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid 2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1049036-18-1
VCID: VC2782790
InChI: InChI=1S/C13H8Cl2O2/c14-10-4-5-12(15)11(7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17)
SMILES: C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl
Molecular Formula: C13H8Cl2O2
Molecular Weight: 267.1 g/mol

2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid

CAS No.: 1049036-18-1

Cat. No.: VC2782790

Molecular Formula: C13H8Cl2O2

Molecular Weight: 267.1 g/mol

* For research use only. Not for human or veterinary use.

2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid - 1049036-18-1

Specification

CAS No. 1049036-18-1
Molecular Formula C13H8Cl2O2
Molecular Weight 267.1 g/mol
IUPAC Name 3-(2,5-dichlorophenyl)benzoic acid
Standard InChI InChI=1S/C13H8Cl2O2/c14-10-4-5-12(15)11(7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17)
Standard InChI Key DSHFQBLSASSQRC-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl
Canonical SMILES C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl

Introduction

Structural Characteristics and Physical Properties

Molecular Structure

2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid features a biphenyl backbone with specific functional groups that contribute to its chemical behavior. The compound has a molecular formula of C₁₃H₈Cl₂O₂ and a molecular weight of approximately 267.10 g/mol . The biphenyl scaffold provides structural rigidity, while the carboxylic acid group introduces acidic properties and potential for hydrogen bonding. The two chlorine atoms at the 2' and 5' positions alter the electronic distribution and steric properties of the molecule.

Physical Properties

Based on structurally similar compounds, 2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid is expected to exhibit the following physical properties:

  • Physical state: Solid at room temperature

  • Color: Likely white to off-white crystalline powder

  • Solubility: Poor solubility in water, but soluble in organic solvents such as ethanol, methanol, acetone, and DMSO

  • Melting point: Likely between 170-220°C, based on similar biphenyl carboxylic acid derivatives

Chemical Properties

As a carboxylic acid, this compound exhibits acidic properties. The pKa value would likely be around 4-5, similar to other aromatic carboxylic acids . The presence of two electron-withdrawing chlorine atoms on the adjacent phenyl ring would likely increase the acidity slightly compared to unsubstituted biphenyl-3-carboxylic acid due to inductive effects.

The compound can undergo various transformations typical of carboxylic acids:

  • Esterification to form esters

  • Amidation to form amides

  • Salt formation with bases

  • Reduction to primary alcohols

Structural Comparison with Related Compounds

The structural features of 2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid can be better understood by comparing it with similar compounds. Table 1 presents a comparison with structurally related compounds identified in the literature.

Table 1: Comparison of 2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid with structurally similar compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acidC₁₃H₈Cl₂O₂267.10Reference compound
2',6'-Dichloro[1,1'-biphenyl]-3-carboxylic acidC₁₃H₈Cl₂O₂267.10Chlorine at 6' instead of 5'
2,6-Dichloro-[1,1'-biphenyl]-3-carboxylic acidC₁₃H₈Cl₂O₂267.10Chlorines on first ring (2,6) instead of second (2',5')
2',5-Dichloro[1,1'-biphenyl]-3-carboxylic acidC₁₃H₈Cl₂O₂267.10Chlorines at 2' and 5 positions
2',5'-Dichlorobiphenyl-3-olC₁₂H₈Cl₂O239.09Hydroxyl group instead of carboxylic acid
1,1'-Biphenyl, 2,5-dichloro-C₁₂H₈Cl₂223.10No carboxylic acid group
2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acidC₁₃H₈Cl₂O₂267.10Carboxylic acid at position 4, chlorines at 2' and 3

This comparison highlights how small variations in substitution patterns can lead to distinct compounds with potentially different properties and biological activities.

Synthetic Approaches

Suzuki-Miyaura Cross-Coupling

The most efficient approach for synthesizing 2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid likely involves the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed coupling of an aryl halide with a boronic acid has been successfully employed for the synthesis of various biphenyl derivatives .

A potential synthetic route would involve:

  • Starting with 3-bromobenzoic acid (or its ester derivative) and 2,5-dichlorophenylboronic acid

  • Using a palladium catalyst, typically Pd(PPh₃)₄ in a basic medium

  • Performing the reaction in an appropriate solvent system

  • If an ester intermediate is used, subsequent hydrolysis to obtain the carboxylic acid

The general reaction scheme would be similar to that described for other biphenyl carboxylic acids in the literature, where the reaction is catalyzed by Pd(0), utilizing various substituted boronic acids .

Alternative Synthetic Routes

Alternative approaches for synthesizing 2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid might include:

  • Direct carboxylation: Starting with 2',5'-dichlorobiphenyl and introducing the carboxylic acid group through carboxylation reactions

  • Oxidation methods: Starting with a precursor such as 2',5'-dichloro-[1,1'-biphenyl]-3-methyl or 2',5'-dichloro-[1,1'-biphenyl]-3-carbaldehyde and oxidizing to the carboxylic acid

Table 2: Potential synthetic approaches for 2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid

Synthetic ApproachKey ReagentsReaction ConditionsAdvantagesLimitations
Suzuki-Miyaura coupling3-bromobenzoic acid, 2,5-dichlorophenylboronic acid, Pd(PPh₃)₄, base60-100°C, inert atmosphere, 4-24 hoursWell-established method, tolerates functional groupsRequires air-sensitive catalysts
Direct carboxylation2',5'-dichlorobiphenyl, n-BuLi, CO₂-78°C to rt, anhydrous conditionsDirect introduction of COOH groupRequires strict anhydrous conditions
Methyl oxidation2',5'-dichloro-3-methylbiphenyl, KMnO₄Reflux in aqueous conditionsInexpensive reagentsHarsh conditions
Aldehyde oxidation2',5'-dichlorobiphenyl-3-carbaldehyde, oxidantVaries based on oxidantMilder conditions possibleRequires preparation of aldehyde
CompoundIC₅₀ value against MCF-7 (μM)IC₅₀ value against MDA-MB-231 (μM)
Unsubstituted biphenyl carboxylic acid10.14 ± 2.0510.78 ± 2.58
Benzyloxy-substituted biphenyl carboxylic acid9.92 ± 0.979.54 ± 0.85
Tamoxifen (reference compound)

Note: Values reported from a study on structurally related biphenyl carboxylic acids

Antimicrobial Activity

Biphenyl derivatives have demonstrated effectiveness against various microorganisms, with activity that can be enhanced by modifying the biphenyl structure. The 2',5'-dichloro substitution pattern could potentially contribute to antimicrobial properties through:

  • Increased lipophilicity enhancing membrane penetration

  • Electronic effects influencing interaction with biological targets

  • Steric factors affecting binding to specific receptors or enzymes

Anti-inflammatory and Enzyme Inhibition

Some structurally related compounds have shown enzyme inhibitory activities. For instance, certain 3-acylindole-2-carboxylic acid derivatives inhibited cytosolic phospholipase A₂α (cPLA₂α)-mediated arachidonic acid release . By structural analogy, 2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid might exhibit similar enzyme inhibition properties, potentially leading to anti-inflammatory effects.

Structure-Activity Relationships

Effect of Chlorine Substitution Pattern

The specific positioning of chlorine atoms on the biphenyl core significantly influences the compound's biological activity and physicochemical properties. In 2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid:

  • The 2' chlorine likely creates steric hindrance that affects the dihedral angle between the two phenyl rings, resulting in a non-coplanar conformation

  • This non-coplanarity may influence the compound's interaction with biological targets

  • The 5' chlorine further modifies electronic properties and potential binding interactions

Research on related compounds indicates that the positioning of substituents can significantly impact bioactivity. For example, in studies of anticancer activity, compounds without substituents (like 3a) or with specific substituents such as benzyloxy groups (like 3j) showed enhanced activity compared to other substitution patterns .

Role of the Carboxylic Acid Group

The carboxylic acid group at the 3-position serves several important functions:

Research Perspectives and Future Directions

Current Research Gaps

Several research gaps exist regarding 2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid:

  • Specific synthetic routes and full characterization data

  • Direct assessment of biological activities against various targets

  • Structure-property relationships specific to the 2',5' dichlorination pattern

  • Mechanism of action for any observed biological activities

Future Research Directions

Future research on 2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid could focus on:

  • Development of efficient, high-yield synthetic routes

  • Comprehensive characterization using advanced spectroscopic techniques

  • Systematic evaluation against various biological targets, including cancer cell lines, microbial strains, and enzymes

  • Exploration of structure-activity relationships through the synthesis and testing of analogs

  • Investigation of potential applications in materials science

  • Computational studies to predict binding interactions with potential biological targets

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